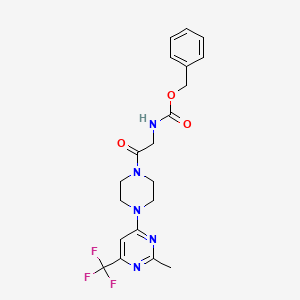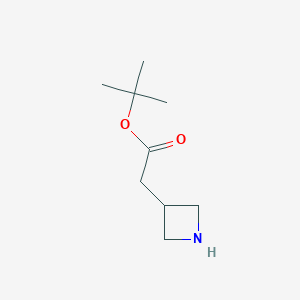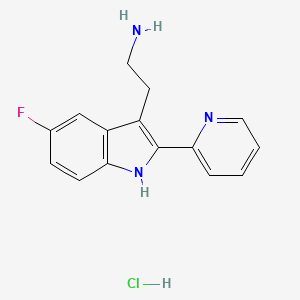
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Alkylation: The methyl group is added through alkylation reactions using methyl iodide or methyl bromide.
Carboxylation: The propanoic acid side chain is introduced through carboxylation reactions using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the imidazole ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(5-fluoro-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(5-iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
Uniqueness
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom, nitro group, and imidazole ring provides distinct chemical properties that differentiate it from other similar compounds.
特性
IUPAC Name |
3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVNLDPSIVBZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCC(=O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2802770.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2802772.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)

![2-{[1,1'-Biphenyl]-4-yloxy}-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2802781.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2802782.png)


![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2802787.png)
![8-(2-butoxyphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2802788.png)

